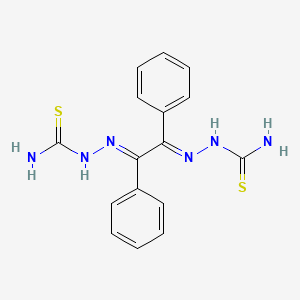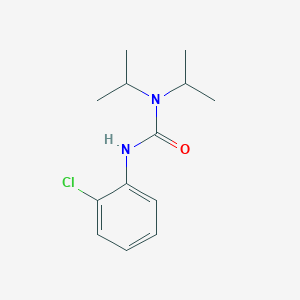![molecular formula C15H15N3O B11948092 N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide CAS No. 59670-41-6](/img/structure/B11948092.png)
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a phenylhydrazono group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide typically involves the condensation of 4-formylacetanilide with phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Formylacetanilide+Phenylhydrazine→N-4-[(E)-(2-phenylhydrazono)methyl]phenylacetamide
The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenylhydrazone oxides.
Reduction: Formation of N-{4-[(E)-(2-phenylamino)methyl]phenyl}acetamide.
Substitution: Formation of substituted derivatives on the phenyl rings.
Applications De Recherche Scientifique
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the hydrazono group.
N-(4-Bromophenyl)acetamide: Contains a bromine substituent on the phenyl ring, offering different reactivity.
N-(4-Nitrophenyl)acetamide: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59670-41-6 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
N-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O/c1-12(19)17-14-9-7-13(8-10-14)11-16-18-15-5-3-2-4-6-15/h2-11,18H,1H3,(H,17,19)/b16-11+ |
Clé InChI |
MITYRPOKQBVKMJ-LFIBNONCSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


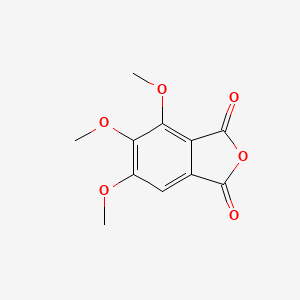

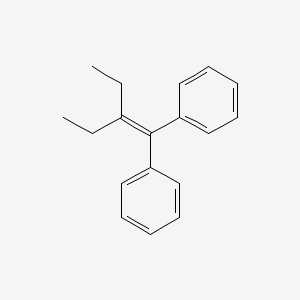


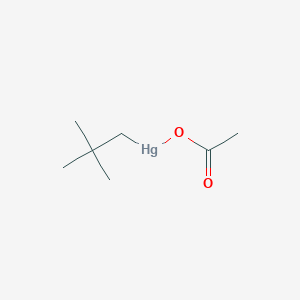



![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)
